

# Technical Guide: Physicochemical Characterization of 4-(1-bromoethyl)-1,1-dimethylcyclohexane

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## Compound of Interest

Compound Name: 4-(1-Bromoethyl)-1,1-dimethylcyclohexane

Cat. No.: B1376786

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## Introduction

**4-(1-bromoethyl)-1,1-dimethylcyclohexane** is a halogenated aliphatic cyclic hydrocarbon. Its structure suggests potential utility as a synthetic intermediate in medicinal chemistry and materials science, where the introduction of a dimethylcyclohexane moiety can increase lipophilicity and steric bulk, while the bromoethyl group provides a reactive handle for further functionalization. A thorough understanding of its physical properties is the first step in its application and development. This document provides a summary of the known physicochemical properties and outlines standard methodologies for their experimental determination.

## Core Physical Properties

Comprehensive experimental data for **4-(1-bromoethyl)-1,1-dimethylcyclohexane** is not extensively reported in publicly accessible literature. The following table summarizes the available information, primarily sourced from chemical databases and supplier information.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>19</sub> Br	BLDpharm[1]
Molecular Weight	219.16 g/mol	BLDpharm[1], PubChem[2]
CAS Number	1541820-82-9	BLDpharm[1]
Boiling Point	Data Not Available	N/A
Melting Point	Data Not Available	N/A
Density	Data Not Available	N/A
Refractive Index	Data Not Available	N/A

## General Experimental Protocols

For novel compounds like **4-(1-bromoethyl)-1,1-dimethylcyclohexane** where physical data is not tabulated, standard experimental procedures are employed for characterization. Below are generalized protocols for determining key physical properties for a liquid organic compound.

### Determination of Boiling Point (Distillation Method)

The boiling point is a fundamental property indicating purity and is determined by finding the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- **Apparatus Setup:** A standard simple distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.
- **Sample Preparation:** A small volume (e.g., 5-10 mL) of the sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- **Heating:** The flask is gently heated using a heating mantle.
- **Equilibrium Establishment:** The heating rate is controlled to allow a slow and steady distillation rate (approximately 1-2 drops per second).
- **Temperature Reading:** The temperature is recorded when it stabilizes, indicating that the vapor and liquid phases are in equilibrium. This stable temperature is the boiling point at the

recorded atmospheric pressure.

- **Pressure Correction:** If the atmospheric pressure is not 760 mmHg, the observed boiling point is corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.

## Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a characteristic property useful for identification and for converting between mass and volume.

- **Pycnometer Preparation:** A pycnometer (a small, calibrated glass flask) is thoroughly cleaned, dried, and its mass is accurately weighed ( $m_1$ ).
- **Filling:** The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
- **Weighing:** The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid ( $m_2$ ).
- **Calibration:** The process is repeated with a reference substance of known density at the same temperature, typically deionized water. The mass of the pycnometer filled with water is recorded ( $m_3$ ).
- **Calculation:** The density of the sample ( $\rho_s$ ) is calculated using the formula:  $\rho_s = ((m_2 - m_1) / (m_3 - m_1)) * \rho_w$  where  $\rho_w$  is the density of water at the experimental temperature.

## Determination of Refractive Index (Abbe Refractometer)

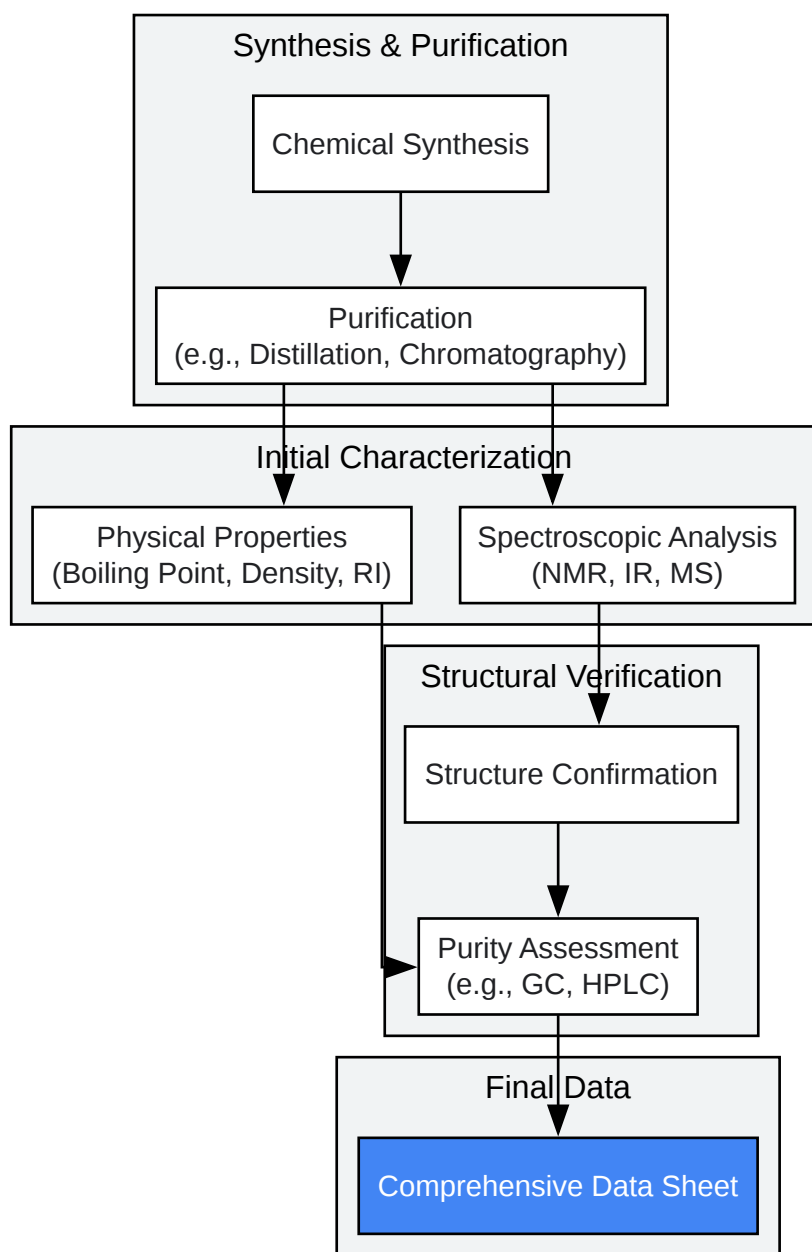
The refractive index measures how light propagates through a substance and is a highly sensitive physical property used to identify and assess the purity of liquid samples.

- **Instrument Calibration:** The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water or bromonaphthalene).
- **Sample Application:** A few drops of the sample are placed on the clean, dry prism surface of the refractometer.

- **Measurement:** The prism is closed, and the light source is activated. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- **Reading:** The refractive index is read directly from the instrument's scale.
- **Temperature Control:** The measurement is temperature-dependent, so the temperature of the prism (typically controlled by a water bath at 20°C or 25°C) is recorded along with the refractive index value.

## Logical Workflow for Compound Characterization

The characterization of a new or unstudied chemical entity follows a logical progression from synthesis to full physicochemical and structural elucidation. The following diagram illustrates this general workflow.



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Caption: Workflow for the synthesis and characterization of a chemical compound.

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## References

- 1. 1541820-82-9|4-(1-Bromoethyl)-1,1-dimethylcyclohexane|BLD Pharm [bldpharm.com]
- 2. 1-(1-Bromoethyl)-2,3-dimethylcyclohexane | C10H19Br | CID 66469060 - PubChem [pubchem.ncbi.nlm.nih.gov]
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